Product packaging for 3-Methoxy-1-propanol(Cat. No.:CAS No. 1589-49-7)

3-Methoxy-1-propanol

Cat. No.: B072126
CAS No.: 1589-49-7
M. Wt: 90.12 g/mol
InChI Key: JDFDHBSESGTDAL-UHFFFAOYSA-N
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Description

3-Methoxy-1-propanol is a versatile ether-alcohol solvent of significant interest in chemical research and development. Its structure, featuring a hydroxyl group and a methoxy ether group separated by a three-carbon chain, confers a favorable balance of hydrophilicity and lipophilicity, along with a relatively high boiling point for its class. This makes it an excellent medium for a wide range of applications, including as a solvent for organic synthesis, polymerizations, and resin formulations. In organic chemistry, it serves as an effective reaction co-solvent to enhance the solubility of polar reactants and catalysts in non-polar systems. Furthermore, its properties are exploited in materials science as a coalescing agent in polymer latexes and as a component in specialty inks and coatings, where it aids in film formation and controls evaporation rate. Researchers also value this compound as a greener alternative to more toxic glycol ethers in various laboratory processes. Its mechanism of action primarily revolves around its ability to solvate a wide spectrum of organic and inorganic compounds through dipole-dipole interactions and hydrogen bonding, thereby facilitating homogeneous reaction conditions and efficient product isolation. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B072126 3-Methoxy-1-propanol CAS No. 1589-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypropan-1-ol
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InChI

InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
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InChI Key

JDFDHBSESGTDAL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID9073129
Record name Trimethylene glycol monomethyl ether
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Molecular Weight

90.12 g/mol
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CAS No.

1589-49-7
Record name 3-Methoxy-1-propanol
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Record name 3-Methoxy-1-propanol
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Record name Trimethylene glycol monomethyl ether
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Record name 3-methoxypropan-1-ol
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Record name 3-METHOXY-1-PROPANOL
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Ii. Advanced Synthetic Methodologies and Catalysis for 3 Methoxy 1 Propanol

Mechanistic Investigations of Synthesis Pathways

Alkylation of 1,3-Propanediol (B51772) with Methyl Chloride in the Presence of a Base

A prominent method for synthesizing 3-methoxy-1-propanol is the alkylation of 1,3-propanediol using methyl chloride in a basic environment. google.comgoogle.com This reaction follows the principles of Williamson ether synthesis. masterorganicchemistry.comwpmucdn.com The process begins with the deprotonation of a hydroxyl group on 1,3-propanediol by a base, such as potassium hydroxide (B78521), to form an alkoxide intermediate. This nucleophilic alkoxide then attacks the methyl chloride, resulting in the formation of this compound and a salt byproduct. francis-press.com

A key challenge in this synthesis is managing selectivity, as the reaction can proceed to form the diether, 1,3-dimethoxypropane. google.com To favor the formation of the desired monoether, an excess of 1,3-propanediol is often used. google.com The reaction is typically conducted at elevated temperatures, for instance, between 80 and 150°C, and may involve the use of catalysts like potassium iodide to accelerate the methylation process. google.comgoogle.com The removal of water prior to the introduction of methyl chloride is a critical step to prevent side reactions and improve yield. google.comsigmaaldrich.com

Catalytic Synthesis from Methanol (B129727) and Allyl Alcohol utilizing Metal Oxides and Zeolites

An alternative synthetic route involves the addition of methanol to allyl alcohol, a reaction that can be effectively catalyzed by metal oxides and zeolites. sigmaaldrich.comalkalisci.comresearchgate.netsfdchem.comscientificlabs.iechemdad.com This method is of particular interest due to its potential for high atom economy. Studies have shown that basic metal oxides such as magnesium oxide (MgO), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) selectively produce this compound. researchgate.net The reaction mechanism on these basic catalysts is thought to involve the generation of a methoxide (B1231860) ion, which then attacks the allyl alcohol. researchgate.net In contrast, acidic catalysts like zeolites tend to favor the formation of the isomeric product, 2-methoxy-1-propanol. researchgate.net The highest reported yield of 23.6% for this compound was achieved using MgO that had been treated with hydrogen. researchgate.net

Hydrolysis-Based Synthetic Routes from Ester Precursors

This compound can also be produced through the hydrolysis of ester precursors, such as 3-methoxypropyl acetate (B1210297). vulcanchem.com This hydrolysis can be conducted under either acidic or alkaline conditions, though it proceeds slowly in both. vulcanchem.com The process involves the cleavage of the ester bond to yield this compound and the corresponding carboxylic acid or its salt. For instance, aerobic biodegradation pathways also utilize esterase-mediated hydrolysis to break down 3-methoxypropyl acetate into this compound, which is then further degraded. vulcanchem.com While specific details on industrial-scale hydrolysis for this compound are not extensively documented in the provided results, the general principles of ester hydrolysis are well-established chemical transformations. aocs.orgresearchgate.net

Evaluation of Reaction Selectivity and Yield Optimization Strategies

Optimizing reaction selectivity and yield is crucial for the industrial production of this compound. In the alkylation of 1,3-propanediol, high selectivity towards the mono-ether product has been reported. For example, one process achieved a 93% selectivity and an 82% yield based on the amount of 1,3-propanediol monopotassium salt used. google.com Another variation of this method reported a 96% selectivity and an 85% yield under optimized conditions. google.com The use of an excess of 1,3-propanediol is a key strategy to minimize the formation of the diether byproduct. google.com

For the synthesis from methanol and allyl alcohol, catalyst selection is paramount. Basic metal oxides have demonstrated high selectivity for this compound, whereas acidic zeolites favor the branched isomer. researchgate.net The optimization of reaction conditions, such as temperature and catalyst treatment, is also critical. A yield of 23.6% was obtained with MgO treated in a hydrogen flow, highlighting the importance of catalyst preparation. researchgate.net

Parameter Alkylation of 1,3-Propanediol Catalytic Synthesis from Methanol & Allyl Alcohol Hydrolysis of Ester Precursors
Primary Reactants 1,3-Propanediol, Methyl ChlorideMethanol, Allyl Alcohol3-Methoxypropyl Acetate, Water
Catalyst/Reagent Base (e.g., KOH), optional catalyst (e.g., KI)Metal Oxides (e.g., MgO, ZrO₂, Al₂O₃), ZeolitesAcid or Base
Selectivity High for mono-ether (e.g., 93-96%) google.comHigh for this compound with basic metal oxides researchgate.netDependent on complete hydrolysis
Reported Yield High (e.g., 82-85%) google.comUp to 23.6% with treated MgO researchgate.netNot specified in search results
Optimization Excess 1,3-propanediol, temperature control, catalyst addition google.comCatalyst selection and treatment, reaction conditions researchgate.netControl of pH, temperature, and reaction time

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency Optimization

The principles of green chemistry, particularly atom economy, provide a framework for evaluating the sustainability of chemical syntheses. kahedu.edu.inbdu.ac.inum-palembang.ac.id Atom economy measures the efficiency of a reaction in converting reactants into the desired product. rsc.org

The synthesis of this compound via the catalytic addition of methanol to allyl alcohol is an example of a potentially highly atom-economical route, as it is an addition reaction where, in theory, all atoms of the reactants are incorporated into the final product. rsc.orgresearchgate.net In contrast, the Williamson ether synthesis, while effective, generates a salt byproduct (e.g., KCl), which lowers its atom economy. However, this byproduct can sometimes be reclaimed for other uses, such as in fertilizer production.

Reaction efficiency is a broader concept that includes yield, conversion, and selectivity. rsc.org The use of catalytic processes, especially with heterogeneous catalysts like metal oxides, aligns with green chemistry principles by potentially reducing energy consumption, minimizing waste, and allowing for catalyst recycling. bdu.ac.in The development of syntheses that proceed under milder conditions and reduce the use of hazardous reagents is an ongoing goal in the chemical industry. mdpi.comcore.ac.uk

Synthesis Route Reactants Main Product Byproducts Relative Atom Economy
Alkylation of 1,3-Propanediol 1,3-Propanediol, Methyl Chloride, Base (e.g., KOH)This compoundSalt (e.g., KCl), Water, 1,3-DimethoxypropaneLower
Catalytic Addition Methanol, Allyl AlcoholThis compoundIsomeric ethers (depending on catalyst)Higher
Hydrolysis of Ester 3-Methoxypropyl Acetate, WaterThis compoundAcetic Acid or Acetate SaltModerate

Solvent Selection and Alternative Media for Synthesis

A key industrial synthesis route involves the alkylation of 1,3-propanediol with a methylating agent, such as methyl chloride, in the presence of a base. google.comgoogle.com For this process, a variety of solvents that are stable under the reaction conditions have been identified. google.com Polar aprotic solvents are particularly suitable for this Williamson-ether-type synthesis. google.comgoogle.com These solvents can effectively solvate the cation of the base, leaving a more reactive, "naked" alkoxide anion for the nucleophilic attack.

The selection of an appropriate solvent is crucial for maximizing yield and selectivity. In a patented process for alkylating 1,3-propanediol with methyl chloride, several categories of solvents have been demonstrated to be effective. google.comgoogle.com

Table 1: Conventional Solvent Classes for this compound Synthesis

Solvent Category Examples
Ketones Acetone, Diethyl Ketone, Methyl Ethyl Ketone
Nitriles Acetonitrile
Amides Dimethylformamide, N-methyl-pyrrolidone
Sulfoxides Dimethyl Sulfoxide (B87167) (DMSO)
Ethers Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane
Aliphatics n-Hexane, n-Heptane
Aromatics Toluene (B28343), Chlorobenzene

This table summarizes suitable conventional solvents for the synthesis of this compound via the alkylation of 1,3-propanediol. Data sourced from patent literature. google.comgoogle.comgoogle.com

Interestingly, one of the most effective approaches involves using an excess of the starting material, 1,3-propanediol, which functions as both a reactant and the solvent medium. google.com This strategy simplifies the process by eliminating the need for an additional solvent component and can lead to high selectivity. The reaction mixture can be worked up via distillation to separate the product from the unreacted 1,3-propanediol, which can then be recycled. google.com

The impact of the solvent choice and reaction conditions on the product yield and selectivity is significant, as illustrated by comparative experiments.

Table 2: Influence of Solvent and Conditions on Synthesis of this compound from 1,3-Propanediol

Solvent Key Conditions This compound in Product Mix Selectivity (%) Yield (%) Reference
1,3-Propanediol (excess) 100°C, 2 bar Methyl Chloride 21% 96% 85% google.comgoogle.com
1,3-Propanediol (excess) 100°C, 2-3 bar Methyl Chloride 23% 93% 82% google.comgoogle.com
Toluene* Azeotropic water removal, then reaction at 100°C 38% 89% 71% google.comgoogle.com

*Toluene was used for azeotropic distillation to prepare the potassium salt of 1,3-propanediol prior to the reaction with methyl chloride. Yield and selectivity are based on the monopotassium salt of 1,3-propanediol employed.

Alternative Media

In line with the principles of green chemistry, research is exploring alternative reaction media to replace volatile and often hazardous organic solvents. For etherification reactions similar to the synthesis of this compound, ionic liquids and supercritical fluids represent two promising frontiers.

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive alternatives to conventional solvents. researchgate.net While specific studies on the use of ILs for this compound synthesis are limited, extensive research on the synthesis of its isomer, 1-methoxy-2-propanol, from propylene (B89431) oxide and methanol demonstrates the potential of this technology. asianpubs.orgrsc.org

In these systems, basic ionic liquids have been shown to be effective catalysts. rsc.org Furthermore, ILs can be immobilized on solid supports like silica (B1680970) gel or attapulgite, creating reusable heterogeneous catalysts that are easily separated from the reaction products. asianpubs.org This approach combines the catalytic benefits of the IL with the practical advantages of heterogeneous catalysis.

Supercritical Fluids (SCFs)

Supercritical fluids, which exist at temperatures and pressures above their critical point, possess unique properties intermediate between those of a liquid and a gas. umich.edu They exhibit liquid-like densities and solvating power alongside gas-like viscosity and diffusivity, which can eliminate interphase mass transfer limitations and enhance reaction rates. umich.edu Carbon dioxide and water are common SCFs used in chemical reactions. umich.edu The tunability of their properties with small changes in pressure or temperature allows for fine control over the reaction environment and can facilitate the integration of reaction and separation steps. umich.edu The presence of this compound has been noted in reactions conducted in supercritical methanol, indicating its compatibility with and potential for synthesis in such media. researchgate.net Although specific applications for the primary synthesis of this compound are still emerging, the use of SCFs as an environmentally benign reaction medium holds considerable promise for future synthetic methodologies. umich.eduresearchgate.net

Iii. Elucidation of Reactivity and Reaction Mechanisms of 3 Methoxy 1 Propanol

Oxidative Transformation Pathways

The presence of a primary alcohol group makes 3-Methoxy-1-propanol susceptible to oxidation, leading to the formation of carbonyl compounds. Concurrently, the ether linkage can undergo cleavage under specific conditions.

The primary alcohol moiety of this compound can be oxidized to form either 3-methoxypropanal (B1583901) or 3-methoxypropanoic acid, depending on the oxidizing agent and reaction conditions. chemistrytalk.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are commonly employed for this transformation.

Potassium Permanganate (KMnO4): In the presence of an acid, potassium permanganate readily oxidizes primary alcohols. chemistrytalk.org The reaction with this compound would proceed through the formation of an aldehyde intermediate, 3-methoxypropanal, which is then further oxidized to the corresponding carboxylic acid, 3-methoxypropanoic acid. chemistrysteps.comuomustansiriyah.edu.iq The mechanism, while complex and debated, is generally accepted to involve an E2-like elimination. chemistrysteps.com

Chromium Trioxide (CrO3): Chromium trioxide, often used in aqueous sulfuric acid (Jones reagent), is a powerful oxidizing agent that converts primary alcohols to carboxylic acids. chemistrysteps.comlibretexts.orgchadsprep.com The mechanism involves the formation of a chromate (B82759) ester intermediate from this compound. chemistrysteps.come-bookshelf.demsu.edu This is followed by an E2-like elimination to yield the aldehyde, which, in the aqueous environment, can form a hydrate (B1144303). libretexts.org This hydrate is then further oxidized by another molecule of the chromium reagent to the carboxylic acid. libretexts.org

To selectively obtain the aldehyde, 3-methoxypropanal, milder oxidizing agents or specific reaction conditions are necessary. chemistrytalk.org Pyridinium chlorochromate (PCC), a complex of chromium trioxide, pyridine, and HCl, is a notable reagent that oxidizes primary alcohols to aldehydes and stops at that stage because the reaction is carried out in the absence of water. chemistrysteps.comlibretexts.orglibretexts.orgsaskoer.ca

Table 1: Oxidation Products of this compound

Oxidizing AgentProduct(s)
Potassium Permanganate (KMnO4)3-methoxypropanoic acid
Chromium Trioxide (CrO3) in H2SO4(aq)3-methoxypropanoic acid
Pyridinium Chlorochromate (PCC)3-methoxypropanal

This table is generated based on established principles of alcohol oxidation.

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orgwikipedia.org This reaction is a nucleophilic substitution process. longdom.orgwikipedia.org Depending on the structure of the ether, the cleavage can proceed via an SN1 or SN2 mechanism. longdom.orgwikipedia.org For this compound, which has a primary alkyl group and a methyl group attached to the ether oxygen, the cleavage would likely follow an SN2 pathway. wikipedia.orglibretexts.org In this mechanism, the ether oxygen is first protonated by the strong acid. Then, the halide anion (Br- or I-) acts as a nucleophile and attacks the less sterically hindered carbon, which in this case is the methyl group. wikipedia.org This would result in the formation of 1,3-propanediol (B51772) and a methyl halide.

Atmospheric degradation studies of this compound initiated by hydroxyl (OH) radicals have shown that the primary degradation pathway involves hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen. researchgate.netresearchgate.netresearchgate.net This leads to the formation of various degradation products, including methyl formate (B1220265) and 3-methoxypropanal, indicating fragmentation of the molecule. researchgate.netresearchgate.net

Primary Alcohol Oxidation Mechanisms (e.g., Formation of Carbonyl Compounds via Potassium Permanganate or Chromium Trioxide)

Reductive Transformations and Derivatization

The functional groups of this compound can also undergo reduction, although the conditions required differ significantly from oxidative pathways.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing alcohols to alkanes, although this is not a typical application as it is more commonly used for reducing carbonyls and other functional groups. byjus.commasterorganicchemistry.com The direct reduction of the alcohol group in this compound to a methyl group is a challenging transformation that would likely require converting the hydroxyl group into a better leaving group first, such as a tosylate, followed by reduction with LiAlH4. The ether linkage is generally stable to LiAlH4. Therefore, the expected product from the reduction of a derivatized this compound (e.g., 3-methoxy-1-tosyloxypropane) would be 1-methoxypropane. It's important to note that LiAlH4 reacts violently with protic solvents and the alcohol itself, which is acidic, to produce hydrogen gas. byjus.commasterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is also defined by the nucleophilic character of its oxygen atoms and the electrophilic character of its carbon atoms.

The methoxy (B1213986) group of this compound is generally a poor leaving group. Nucleophilic substitution reactions directly displacing the methoxy group are uncommon and would require harsh conditions. As discussed in the ether cleavage section (3.1.2), activation by a strong acid is necessary to protonate the ether oxygen, converting the methoxy group into a better leaving group (methanol). Following protonation, a nucleophile can attack the adjacent carbon.

The synthesis of this compound itself can involve nucleophilic substitution. For example, it can be prepared by the reaction of 1,3-propanediol with methyl chloride in the presence of a base. google.comgoogle.com In another synthetic route, sodium methoxide (B1231860) can react with 3-chloro-1-propanol (B141029), where the methoxide ion acts as the nucleophile. google.com

Catalytic Applications in Organic Transformations

This compound, a primary alcohol with a terminal hydroxyl group, serves as a crucial reactant and initiator in various catalytic organic transformations. Its reactivity is centered around the nucleophilic character of its hydroxyl group, which can attack electrophilic centers, and its potential to act as a proton transfer agent. These characteristics enable its participation in significant polymerization and metal-catalyzed reactions.

The hydroxyl group of this compound allows it to function as an initiator in polymerization reactions, particularly with monomers like isocyanates and epoxides. This initiation step is fundamental to the formation of polyurethanes and polyethers, respectively.

For epoxides , this compound can initiate ring-opening polymerization (ROP) to produce polyethers. atamanchemicals.comatamanchemicals.com The initiation typically involves the activation of the epoxide ring by a catalyst, followed by the nucleophilic attack of the alcohol. researchgate.netacs.org This process can be catalyzed by various species, including acids, bases, and metal complexes. researchgate.netmdpi.com In metal-mediated mechanisms, the alcohol often coordinates with the metal center, and the epoxide is subsequently inserted between the metal and the alkoxy group. acs.org The choice of catalyst and initiator is critical for controlling the polymerization, including the molecular weight and stereochemistry of the resulting polymer. researchgate.netnsf.govresearchgate.net While direct studies detailing this compound as the sole initiator are specific, its nature as a primary alcohol makes it a suitable candidate for initiating such polymerizations, analogous to other hydroxyl-containing compounds. acs.orgbeilstein-journals.org

The reaction between alcohols and isocyanates can be significantly accelerated by the use of metal catalysts. The kinetics of the reaction of this compound with phenyl isocyanate in the presence of various metal catalysts have been a subject of study. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemsrc.comsigmaaldrich.comalfa-chemical.com These catalysts function by forming a complex with either the alcohol or the isocyanate, which increases the susceptibility of the reactants to nucleophilic attack.

One proposed mechanism for organotin-catalyzed urethane (B1682113) formation suggests the formation of an intermediate termolecular complex involving the catalyst, the alcohol, and the isocyanate. researchgate.netresearchgate.net Spectroscopic studies have provided evidence for complex formation between catalysts like dibutyltin (B87310) dilaurate and alcohols, as well as between the catalyst and the isocyanate. researchgate.net The catalyst essentially acts as a template, bringing the reactants together in a favorable orientation for reaction.

A kinetic study of the uncatalyzed reaction between a mixture of diphenylmethane-diisocyanate (MDI) isomers and several alcohols, including this compound, was conducted in toluene (B28343) at 80°C. researchgate.net The reaction followed pseudo-first-order kinetics when the alcohol was in high molar excess. This study provided specific rate constants for the reaction, highlighting the reactivity of this compound in an uncatalyzed system. The introduction of a metal catalyst would be expected to substantially increase these reaction rates.

The table below presents data from a study on the uncatalyzed reaction of various alcohols with 1,3-xylylene diisocyanate (1,3-XDI), illustrating the effect of alcohol structure on reactivity. While this study did not include this compound, it demonstrates the kinetic principles applicable to such reactions.

Interactive Data Table: Pseudo-First-Order Rate Coefficients for the Reaction of 1,3-XDI with Various Alcohols

Alcohol k1,app (min⁻¹) Activation Energy (kJ/mol)
1-Propanol 0.0166 25.6
1-Hexanol 0.0341 38.6

Data sourced from a study on the kinetics of 1,3-XDI with alcohols in toluene. expresspolymlett.com

Role in Polymerization Initiation (e.g., Isocyanates and Epoxides)

Solvent Effects and Reaction Medium Influence on this compound Reactivity

In alcohol-isocyanate reactions, the polarity of the solvent plays a significant role. Polar solvents can stabilize charged intermediates and transition states that may form during the reaction, often leading to an increased reaction rate. researchgate.net However, the specific interactions, such as hydrogen bonding between the solvent and the alcohol, are crucial. rsc.org Solvents capable of forming strong hydrogen bonds with the alcohol can compete with the alcohol's self-association and its interaction with the isocyanate, sometimes leading to a decrease in the reaction rate compared to reactions in non-polar, non-hydrogen-bonding solvents. kuleuven.bersc.org

For instance, the reaction of phenyl isocyanate with alcohols has been observed to be much slower in solvents like dioxane compared to benzene. rsc.org This is attributed to the strong intermolecular hydrogen bonding between dioxane (a hydrogen bond acceptor) and the alcohol, which reduces the concentration of the more reactive, self-associated alcohol species. kuleuven.bersc.org

Furthermore, the concentration of the alcohol itself can define the reaction medium. When an alcohol like this compound is used in large excess, it can act as both a reactant and the solvent. google.comgoogle.com In such cases, the pseudo-first-order rate constant is often found to be dependent on the alcohol concentration. expresspolymlett.comcdnsciencepub.com This dependency arises from the shift in equilibrium between monomeric and polymeric (dimeric, trimeric) alcohol species, which exhibit different reactivities toward the isocyanate. kuleuven.be The mechanism proposed by Baker and others suggests that the alcohol can also function as a catalyst through its basic oxygen atom, further complicating the kinetics in an alcohol-rich medium. cdnsciencepub.comcdnsciencepub.com

The choice of solvent can also be critical in preparative syntheses involving this compound. For example, in its preparation by alkylating 1,3-propanediol, polar aprotic solvents such as ketones, nitriles, and amides are suitable. google.com In some cases, an excess of the 1,3-propanediol starting material can serve as the solvent itself. google.comgoogle.com

Iv. Atmospheric and Environmental Chemistry of 3 Methoxy 1 Propanol

Gas-Phase Degradation Kinetics and Mechanisms

The degradation of 3-Methoxy-1-propanol in the troposphere is a rapid process, with a calculated lifetime of approximately 15 hours. nih.gov This swift breakdown is mainly initiated by reactions with hydroxyl radicals (OH•) and chlorine atoms (Cl•).

Experimental measurements using a relative-rate technique have established a rate coefficient of (2.15 ± 0.28) x 10⁻¹¹ cm³ molecule⁻¹s⁻¹. researchgate.netconicet.gov.ar Computational studies have yielded a consistent value of 1.85 × 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹, confirming the reliability of the theoretical models. nih.gov Another computational study calculated a similar rate coefficient of 1.50 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org

The abstraction of hydrogen atoms does not occur uniformly across the molecule. The primary sites of attack by OH radicals are the hydrogen atoms on the carbon atoms adjacent to the ether oxygen atom. nih.gov Specifically, studies indicate that abstraction from the three –CH₂– groups plays a significant role in the oxidation mechanism, leading to the formation of three main radical intermediates: CH₃OCH₂CH₂C•HOH, CH₃OCH₂C•HCH₂OH, and CH₃OC•HCH₂CH₂OH. acs.org

Rate Coefficients for the Reaction of this compound with OH•
Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)MethodReference
(2.15 ± 0.28) x 10⁻¹¹Experimental (Relative-rate) researchgate.netconicet.gov.ar
1.85 x 10⁻¹¹Computational nih.gov
1.50 x 10⁻¹¹Computational acs.org

In marine and coastal areas, or in regions with significant industrial emissions, the reaction with chlorine atoms can also be an important degradation pathway for this compound. The rate coefficient for the reaction with Cl• has been experimentally determined to be (2.66 ± 0.23) x 10⁻¹⁰ cm³ molecule⁻¹s⁻¹ at 298 K and atmospheric pressure. researchgate.netconicet.gov.ar This rate is substantially faster than the reaction with OH radicals.

Similar to the reaction with hydroxyl radicals, the reaction with chlorine atoms proceeds via hydrogen abstraction, with the –CH₂– groups being the most probable reaction sites. acs.org

Rate Coefficient for the Reaction of this compound with Cl•
Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹)MethodReference
(2.66 ± 0.23) x 10⁻¹⁰Experimental (Relative-rate) researchgate.netconicet.gov.ar

Following the initial hydrogen abstraction by OH• or Cl•, the resulting alkyl radicals ([3M1P]•) rapidly react with molecular oxygen (O₂) in the atmosphere. nih.govresearchgate.net This addition of O₂ forms energized peroxy radicals ([3M1P-O₂]•). nih.govresearchgate.net

These peroxy radicals are key intermediates in the atmospheric degradation cascade. They primarily react with nitric oxide (NO) to produce nitrogen dioxide (NO₂) and the corresponding alkoxy radicals ([3M1P-O]•). nih.govresearchgate.net This step is crucial as it directly contributes to the formation of ozone in the troposphere.

The alkoxy radicals ([3M1P-O]•) formed are highly reactive and can undergo further reactions, including unimolecular decomposition. researchgate.net The primary decomposition pathway for these alkoxy radicals is through the cleavage of C-C bonds, which is energetically more favorable than the cleavage of C-O bonds. researchgate.net These decomposition reactions, along with reactions with O₂, lead to the formation of the final stable degradation products. researchgate.net

Formation of Alkoxy and Peroxy Radicals in Atmospheric Degradation

Identification and Characterization of Atmospheric Degradation Products

Experimental studies, often employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), have identified several major products from the atmospheric degradation of this compound in the presence of NOx. researchgate.netconicet.gov.ar The primary degradation products identified from both OH radical and Cl atom-initiated oxidation include:

3-methoxypropanal (B1583901) nih.govresearchgate.netconicet.gov.ar

Methyl formate (B1220265) nih.govresearchgate.netconicet.gov.ar

Glycolaldehyde nih.govresearchgate.netconicet.gov.ar

3-hydroxypropyl formate nih.gov

The formation of these products is consistent with the proposed degradation mechanisms involving alkoxy radical decomposition. nih.govacs.org

Photochemical Ozone Creation Potential (POCP) Assessment and Implications for Smog Formation

The atmospheric degradation of this compound contributes to the formation of tropospheric ozone, a key component of photochemical smog. The Photochemical Ozone Creation Potential (POCP) is an index used to quantify the ability of a volatile organic compound to generate ozone relative to a reference compound, ethene (POCP = 100). researchgate.nets-t-a.org

The POCP for this compound has been estimated using atmospheric models. The calculated values are approximately 44 for conditions representative of North-West Europe and 43 for urban conditions in the USA. nih.govresearchgate.net These values indicate a moderate potential for this compound to contribute to photochemical smog formation. nih.gov The rapid degradation of this compound, with an atmospheric lifetime of about 15 hours, means that this ozone production can occur relatively close to the emission sources. nih.govresearchgate.net The average ozone production from its emissions is estimated to be around 2.1 ppb. nih.govresearchgate.net

Photochemical Ozone Creation Potential (POCP) of this compound
ScenarioPOCP ValueReference
North-West European Conditions44 nih.govresearchgate.net
USA-Urban Conditions43 nih.govresearchgate.net

Tropospheric Lifetime Determination and Atmospheric Fate Modeling

The atmospheric residence time of this compound (3M1P) is primarily dictated by its reaction with photochemically generated hydroxyl (OH) radicals, which is the dominant loss process during the daytime. oecd.org Various experimental and computational studies have been conducted to determine the rate coefficient for this reaction and subsequently model the tropospheric lifetime and atmospheric fate of the compound.

Research using relative-rate techniques has experimentally determined the rate coefficient for the gas-phase reaction of OH radicals with this compound. At (298 ± 2) K and atmospheric pressure, the rate constant, k(OH + 3-M-1-POL), has been measured at (2.15 ± 0.28) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Computational models have produced results consistent with this experimental value, with calculated rate constants of 1.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and 1.50 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature. europa.eucarlroth.comasm.org

Based on these reaction rates, the tropospheric lifetime of this compound is estimated to be short, approximately 15 hours. nih.goveuropa.euasm.orgnih.gov This indicates a rapid degradation in the atmosphere. nih.goveuropa.euasm.org The primary degradation mechanism involves the abstraction of a hydrogen atom by the OH radical. europa.euasm.organr.fr Computational studies show that this abstraction occurs predominantly at the three -CH₂- groups, with a focus on the carbon atoms adjacent to the oxygen atom of the ether group, leading to the formation of alkyl radicals. nih.govcarlroth.comasm.org

Following the initial reaction with OH radicals, the resulting alkyl radicals react further with molecular oxygen (O₂) and nitrogen oxides (NOx) present in the atmosphere. carlroth.comasm.orgnih.gov This leads to the formation of several degradation end-products. The major products identified in both experimental and modeling studies include 3-methoxypropanal, methyl formate, and glycolaldehyde. nih.govcarlroth.comasm.orgnih.gov The rapid degradation and the nature of the products indicate that this compound can contribute to the formation of photochemical smog, with estimated Photochemical Ozone Creation Potential (POCP) values of 44 and 43 for conditions representative of North-West Europe and urban areas in the USA, respectively. europa.euasm.orgnih.gov

Table 1: Atmospheric Reaction Rate Constants and Lifetime of this compound

ParameterValueMethodReference
Rate Constant (kOH)(2.15 ± 0.28) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Experimental (Relative-rate) nih.goveuropa.euasm.org
Rate Constant (kOH)1.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Computational europa.euasm.org
Rate Constant (kOH)1.50 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Computational carlroth.com
Tropospheric Lifetime (τOH)~15 hoursCalculated nih.goveuropa.euasm.org
Primary Degradation PathwayReaction with OH radicalsExperimental & Computational oecd.org
Major Degradation Products3-methoxypropanal, methyl formate, glycolaldehydeExperimental & Computational nih.govcarlroth.comasm.orgnih.gov

Biodegradation Pathways in Environmental Compartments

While direct studies on the biodegradation of this compound are limited, its environmental fate can be inferred from research on structurally related propylene (B89431) glycol ethers (PGEs). These compounds are generally considered to be readily biodegradable in various environmental compartments. oecd.orgnih.govlyondellbasell.com

The aerobic biodegradation of PGEs has been observed to be significant, with half-lives typically ranging from 5 to 25 days. nih.gov It is expected that this compound follows a similar pathway. The microbial breakdown of ether compounds can proceed through several mechanisms. asm.org For ether alcohols like this compound, a common pathway involves the initial oxidation of the terminal alcohol group to form a carboxylic acid, which is then followed by the cleavage of the ether bond. nih.gov

Studies on other glycol ethers have shown that bacteria can assimilate them, often initiating degradation via oxidation. nih.gov For instance, the degradation of ethylene (B1197577) glycol monomethyl ether by the fungus Aspergillus versicolor proceeds via oxidation to methoxyacetic acid. nih.gov Another proposed mechanism for ether cleavage involves the oxidation of the carbon atom alpha to the ether linkage, which forms an unstable hemiacetal that spontaneously decomposes. nih.gov In the case of this compound, this would involve oxidation at the C1 (adjacent to the hydroxyl) or C2/C3 positions, leading to bond cleavage. Enzymes such as monooxygenases and dehydrogenases are key to these oxidative processes. asm.orgoup.com For example, cytochrome P450 monooxygenases are known to initiate the degradation of some ether compounds, like diethyl ether and methyl tert-butyl ether (MTBE), by catalyzing reactions that lead to the scission of the ether bond. nih.govnih.gov

Direct hydrolysis of the ether bond in compounds like this compound is thermodynamically favorable in water, but the uncatalyzed reaction is kinetically very slow under neutral pH conditions. acs.org Therefore, biologically mediated hydrolysis is the more significant pathway for degradation in the environment. oecd.org

While specific hydrolase enzymes for this compound have not been characterized, the enzymatic cleavage of ether bonds is a known biological process. Specialized enzymes, known as etherases, can catalyze the hydrolysis of ether linkages. For example, certain glutathione-dependent etherases found in fungi and bacteria demonstrate very large rate enhancements for this reaction. acs.org These enzymes, such as the β-etherases found in Sphingobium species, are involved in the degradation of lignin (B12514952), a complex natural polymer containing numerous ether bonds. researchgate.netrsc.orgosti.gov They typically function by using a cofactor, like glutathione, to nucleophilically attack the carbon of the ether bond, leading to its cleavage. acs.orgosti.gov Although lignin structures are more complex, the existence of such enzymes demonstrates that biological systems possess the capability to hydrolyze the stable ether linkage present in this compound.

V. Biochemical Interactions and Biological Systems Research Involving 3 Methoxy 1 Propanol

Enzymatic Biotransformations and Biocatalysis

Research into the biochemical applications of 3-Methoxy-1-propanol has explored its role as a substrate in enzyme-catalyzed reactions, particularly those of value in synthetic chemistry.

Candida antarctica lipase (B570770) B (CALB), a serine hydrolase, is one of the most widely utilized biocatalysts for the kinetic resolution of alcohols. mdpi.com Its catalytic mechanism involves a "catalytic triad" of amino acid residues—serine (Ser105), histidine (His224), and aspartic acid (Asp187)—located within the enzyme's active site. mdpi.com The process is generally initiated by the acylation of the active site serine by an acyl donor, forming an acyl-enzyme intermediate. researchgate.net

In the subsequent deacylation step, an alcohol substrate acts as a nucleophile, attacking the acyl-enzyme complex. researchgate.net For a substrate like this compound, the primary alcohol group would attack the carbonyl carbon of the acyl group attached to Ser105. This reaction is facilitated by the other residues in the catalytic triad (B1167595) and results in the formation of a new ester and the regeneration of the free enzyme. mdpi.comresearchgate.net The structure of the alcohol, including the presence and position of the methoxy (B1213986) group, influences how it fits into the enzyme's active site, which is crucial for its recognition and the efficiency of the catalytic event. mdpi.com While this compound is recognized as a synthesis building block for pharmaceuticals, detailed studies focusing specifically on its interaction with Candida antarctica lipase are not extensively documented in the literature. google.comgoogle.com However, related ether-alcohols are known to serve as substrates in enzymatic resolutions, highlighting the potential of this class of molecules in biocatalysis.

Enzymatic kinetic resolution is a key technique used to separate racemic mixtures into their constituent enantiomers. Lipases, such as CALB, are highly effective for these processes due to their stereoselectivity. mdpi.com In a typical kinetic resolution of a racemic alcohol, the enzyme will preferentially acylate one enantiomer at a much higher rate than the other. This allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, enantiomerically-enriched slow-reacting alcohol. rsc.org

This compound serves as a valuable building block in the synthesis of various organic compounds, including those with pharmaceutical applications. google.comgoogle.com The use of biocatalysis in the synthesis of chiral compounds is a mature technology, and enzymes like lipases play an essential role in the preparation of enantiomerically pure alcohols from racemic mixtures. rsc.orguniovi.es The ability to create specific stereoisomers is critical in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its chirality.

Substrate Recognition and Catalytic Mechanisms with Biocatalysts (e.g., Candida antarctica lipase A)

Influence on Water Structure and Solute-Solvent Dynamics in Aqueous Solutions

The effect of this compound on the structure of water has been investigated using ultrasonic spectroscopy. In a comparative study, the ultrasonic absorption of aqueous solutions of this compound and 3-Ethoxy-1-propanol were measured at 25 °C in a frequency range from 8.5 to 220 MHz. oup.comoup.com

The key findings from this research were:

3-Ethoxy-1-propanol: Aqueous solutions of this compound exhibited a single relaxational absorption, which was attributed to the perturbation of an equilibrium between a solute-solvent complex and the individual solute and solvent molecules. oup.comoup.com

This compound: In contrast, no such relaxational absorption was observed in aqueous solutions of this compound at concentrations up to 4 mol dm⁻³. oup.comoup.com

Table 1: Comparative Ultrasonic Properties of Alkoxy-propanols in Aqueous Solution

Compound Relaxational Absorption Inferred Effect on Water Structure
This compound Not observed Structure breaker
3-Ethoxy-1-propanol Observed Slight structure breaker/promoter of solute-solvent complexes

Data sourced from Nishikawa and Ueda (1991). oup.comoup.com

Analysis of the Role of the Methoxy Group in Water Structure Perturbation

The interaction of this compound with water is significantly influenced by its constituent functional groups: a hydroxyl group (-OH) and a methoxy group (-OCH₃). The arrangement of these groups allows for both hydrophilic and hydrophobic interactions, which in turn affect the structure of water at the molecular level. Research into the aqueous solutions of this compound provides insight into how the methoxy group, in particular, perturbs the hydrogen-bonding network of water.

Ultrasonic methods have been employed to study the dynamical characteristics of this compound in aqueous solutions. wikidata.orgwikidata.org These studies measure the absorption of ultrasonic waves through the solution, which can reveal information about molecular relaxation processes. One key finding is that for aqueous solutions of this compound, no single relaxational absorption is observed in the frequency range of 8.5 to 220 MHz for concentrations up to 4 mol dm⁻³. wikidata.orgwikidata.org This is a significant observation when compared to similar molecules.

A comparative study with 3-Ethoxy-1-propanol, which has a slightly larger ethoxy group instead of a methoxy group, provides critical context. In aqueous solutions of 3-ethoxy-1-propanol, a distinct relaxational absorption is observed. wikidata.orgwikidata.org This absorption is attributed to the perturbation of an equilibrium between a solute-solvent complex and the individual solute and solvent molecules. The absence of such a phenomenon in the this compound solution indicates a different mode of interaction with water.

The evidence strongly suggests that the methoxy group in this compound acts as a "water structure breaker". wikidata.orgwikidata.org This means that instead of promoting or stabilizing the cage-like hydrogen bond structures of water (a characteristic of hydrophobic hydration), the methoxy group disrupts this organization. The hydroxyl group of the alcohol can form hydrogen bonds with water, but the influence of the methoxy group leads to a net disturbance of the water structure. This is in contrast to the ethoxy group, which is considered to be a slight water structure breaker, and larger alkyl groups which are known to promote water structure (hydrophobic effect). wikidata.orgwikidata.org

The interaction is a balance between the hydrophilic character of the hydroxyl group and the nature of the alkoxy group. While the -OH group integrates into the water's hydrogen-bonding network, the methoxy group's presence and size are such that it interferes with and breaks up the local water structure. wikidata.orgwikidata.org

The following table presents data from the analysis of aqueous solutions of this compound at 25°C, showing how sound velocity and density change with concentration. The maximum in sound velocity is a characteristic feature for aqueous solutions of alcohols and is related to the structural changes in the solution.

Table 1: Sound Velocity and Density of Aqueous Solutions of this compound at 25°C

Concentration (mol dm⁻³) Sound Velocity (m s⁻¹) Density (g cm⁻³)
0.485 1511.9 0.9961
1.011 1526.4 0.9950
1.481 1535.8 0.9937
2.016 1543.8 0.9919
2.511 1548.6 0.9900
3.001 1550.9 0.9880
3.541 1551.4 0.9857

This table is generated based on data reported in scientific literature. wikidata.org


Vi. Advanced Analytical and Spectroscopic Characterization of 3 Methoxy 1 Propanol and Its Derivatives

Chromatographic Methodologies

Chromatographic techniques are indispensable for separating 3-Methoxy-1-propanol from complex matrices and for its quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. researchgate.netresearchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for definitive identification. spectrabase.com

GC-MS is not only used for qualitative identification but also for the quantitative analysis of this compound in various samples. shimadzu.comoiv.int By using an internal standard and creating a calibration curve, the precise concentration of the compound can be determined. notulaebotanicae.ro This is particularly important in industrial settings for quality control and in environmental analysis. For instance, the U.S. Food & Drug Administration (FDA) has outlined methods using direct injection GC-MS for detecting impurities, including related compounds, in products like hand sanitizers. shimadzu.comfda.gov The technique has been successfully applied to determine the presence of 3-methoxy-1,2-diol, a related compound, in wine. oiv.int

Key GC-MS Parameters for Analysis:

Column: Often a polar capillary column is used for the separation of alcohols and ethers. oiv.int

Detection: Mass spectrometry is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. oiv.int

Quantification: External or internal standard methods are employed for accurate quantification. researchgate.netnotulaebotanicae.ro

A rapid and simple procedure for determining ethylene (B1197577) glycol ethers in cleaning products involves extraction with acetonitrile, a clean-up step using QuEChERS, and subsequent injection into the GC-MS system. researchgate.net This method demonstrated good recoveries (89.4-118%) and low relative standard deviations (<14%). researchgate.net

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique for the analysis of this compound, especially for non-volatile derivatives or when analyzing reaction mixtures without derivatization. HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase.

HPLC is particularly valuable for:

Reaction Monitoring: The progress of a chemical reaction involving this compound can be monitored by taking aliquots at different time intervals and analyzing them by HPLC. bridgewater.edu This allows for the determination of reaction kinetics and optimization of reaction conditions.

Purity Assessment: HPLC can effectively separate this compound from its impurities, allowing for the determination of its purity. tcichemicals.com Commercial suppliers often specify the purity of this compound as determined by GC, but HPLC can provide complementary information. vwr.comsigmaaldrich.comvwr.com

A typical HPLC setup for analyzing this compound might involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. Detection is often achieved using a UV detector, although this compound itself lacks a strong chromophore. In such cases, derivatization or the use of a universal detector like a refractive index detector may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantitative Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure:

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group, which is often involved in hydrogen bonding.

C-H Stretch: Strong absorptions in the 3000-2800 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-O Stretch: A strong absorption band around 1100 cm⁻¹ corresponds to the C-O stretching vibration of the ether linkage (C-O-C).

FTIR is a valuable tool for confirming the presence of these key functional groups and is often used as a quality control measure to verify the identity of the compound. vwr.comfishersci.sefishersci.ca

Interactive Data Table: Characteristic FTIR Peaks for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Appearance
Hydroxyl (-OH)Stretching3400-3200Broad, Strong
Alkyl (C-H)Stretching3000-2800Strong
Ether (C-O-C)Stretching~1100Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the methoxy (B1213986) group, the methylene groups, and the hydroxyl group. The integration of these signals corresponds to the number of protons in each environment. docbrown.info The splitting patterns (multiplicity) of the signals, governed by the n+1 rule, reveal the number of neighboring protons. docbrown.infodocbrown.info

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon atoms in a molecule. The ¹³C NMR spectrum of this compound will show distinct peaks for each of the four unique carbon atoms: the methoxy carbon, and the three carbons of the propanol (B110389) backbone. docbrown.info The chemical shifts of these peaks are indicative of their electronic environment. For example, carbons attached to the electronegative oxygen atoms will appear at a higher chemical shift (downfield). docbrown.info

Interactive Data Table: Predicted NMR Data for this compound

¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
~3.3Singlet3HCH₃-O
~3.5Triplet2HO-CH₂-
~1.8Quintet2H-CH₂-CH₂-CH₂-
~3.7Triplet2H-CH₂-OH
VariableSinglet1H-OH
¹³C NMR Chemical Shift (ppm, predicted)Assignment
~59CH₃-O
~70O-CH₂-
~32-CH₂-CH₂-CH₂-
~62-CH₂-OH

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

While this compound is a liquid at room temperature, its derivatives can be synthesized in a solid, crystalline form. For these solid derivatives, X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This method involves passing X-rays through a single crystal of the compound. The diffraction pattern produced is then analyzed to generate a detailed model of the molecular and crystal structure. This can provide invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. Materials used in these studies are often characterized by X-ray diffraction and elemental analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Confirmation

Application of Advanced Hyphenated Techniques in Research

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical research. saspublishers.comresearchgate.net These techniques combine the powerful separation capabilities of chromatography (like Gas Chromatography - GC, and Liquid Chromatography - LC) with the definitive identification power of spectroscopy (like Mass Spectrometry - MS). researchgate.netactascientific.com The result is a highly sensitive and specific method for analyzing complex mixtures, identifying unknown compounds, and quantifying analytes at trace levels. saspublishers.comijpsjournal.com In the context of this compound and its derivatives, techniques such as GC-MS and LC-MS/MS have been pivotal in a variety of research applications, from monitoring chemical synthesis to complex pharmacokinetic studies. nih.govgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its simpler derivatives. actascientific.com In chemical synthesis, GC analysis has been employed to monitor reaction products and determine the selectivity and yield of this compound formation. google.com For instance, in a process for preparing the compound, gas chromatographic analysis of the reaction product revealed a composition of 21% this compound, 73% unreacted 1,3-propanediol (B51772), and 1% of the byproduct dimethoxypropane. google.com

Derivatives of this compound also serve critical roles in analytical methods. In a study on food contact materials, 1-chloro-3-methoxy-2-propanol was utilized as a novel internal standard for the GC-MS quantification of chloropropanols. tandfonline.com The method was validated with a limit of detection (LOD) of 0.4 µg/L and a limit of quantification (LOQ) of 1.2 µg/L for the target analytes. tandfonline.com More complex hyphenated methods like Thermally assisted Hydrolysis and Methylation followed by GC-MS (THM-GCMS) have been used in art conservation research to identify paint binders. In this context, pyrolysis of certain materials yielded complex methoxy derivatives, including 3-methoxy-2,2-bis(methoxymethyl)-1-propanol and 3-methoxy-2-methoxymethyl-1-propanol. researchgate.net

Table 1: GC-MS Applications in the Analysis of this compound and its Derivatives

TechniqueAnalyte/DerivativeMatrix/ApplicationKey Research Findings
Gas Chromatography (GC)This compoundChemical Reaction ProductUsed to determine product composition and calculate a 96% selectivity and 85% yield for the formation of this compound. google.com
GC-MS1-Chloro-3-methoxy-2-propanolInternal Standard in Water ExtractsEmployed as a novel internal standard for the quantification of chloropropanols migrating from food contact materials. tandfonline.com
THM-GCMS3-Methoxy-2,2-bis(methoxymethyl)-1-propanol & 3-Methoxy-2-methoxymethyl-1-propanolArt Material AnalysisIdentified as pyrolysis products of pentaerythritol (B129877) in the analysis of alkyd paint binding media. researchgate.net

For more complex, less volatile, or thermally labile derivatives, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. actascientific.com This method provides exceptional sensitivity and selectivity, making it ideal for pharmacokinetic and metabolic studies. nih.govresearchgate.net A notable application is the development of a stereospecific LC-MS/MS method to quantify the enantiomers of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol, a complex derivative with pharmacological activity. nih.gov The study involved derivatization to separate the enantiomers, and the method was validated with a linear range of 10–2000 ng/ml, demonstrating its suitability for detailed pharmacokinetic analysis in rat serum and tissues. nih.gov

Furthermore, advanced hyphenated techniques are crucial for mechanistic studies. The use of isotopic labeling, where an atom is replaced by its isotope, allows researchers to trace the metabolic fate of a compound. Deuterated derivatives such as 3-(Methoxy-d₃)-1-propanol can be tracked using LC-MS to elucidate metabolic or degradation pathways.

Table 2: LC-MS/MS Applications in the Analysis of this compound Derivatives

TechniqueAnalyte/DerivativeMatrix/ApplicationKey Research Findings
LC-MS/MS(2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-olRat Serum and TissuesDeveloped a sensitive, stereospecific method for pharmacokinetic studies. The precursor to product ion transition for the derivatized analyte was m/z 776.4 → 387.2. nih.gov
LC-MS3-(Methoxy-d₃)-1-propanolMetabolic StudiesUsed as a deuterated analog to trace metabolic pathways and conduct mechanistic studies.

Vii. Computational Chemistry and Theoretical Studies on 3 Methoxy 1 Propanol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for exploring the intrinsic properties of 3-Methoxy-1-propanol. These calculations allow for the precise determination of its molecular structure and the prediction of its reactive behavior.

The atmospheric degradation of this compound (3M1P), primarily initiated by hydroxyl (OH•) radicals, has been a key focus of theoretical investigations. researchgate.netnih.gov Researchers have employed high-level ab initio and Density Functional Theory (DFT) methods to model this process.

A prominent study utilized the M06-2X functional with a 6-311++G(d,p) basis set, a method known for its accuracy in thermochemistry and kinetics. researchgate.netnih.govpg.edu.pl To further refine the energetic calculations, single-point energy corrections were performed using the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, often considered the "gold standard" in quantum chemistry. researchgate.netnih.govpg.edu.pl This dual approach ensures both an accurate geometric optimization and a highly reliable energy profile. Another investigation into the degradation of 3M1P by both OH• radicals and chlorine atoms employed the BH&HLYP/6-311++G(d,p) level of theory, with single-point energy recalculations at the CCSD(T)/6-311++G(d,p) level to ensure precision. acs.org

Theoretical Method Basis Set Application Reference
M06-2X6-311++G(d,p)Geometry optimization, rate coefficient calculation, BDE calculation. researchgate.net, pg.edu.pl, nih.gov
CCSD(T)6-311++G(d,p), aug-cc-pVTZRefinement of single-point energies for stationary points. researchgate.net, pg.edu.pl, acs.org
BH&HLYP6-311++G(d,p)Investigation of degradation mechanism initiated by HO• radicals. acs.org
MP26-311++G(d,p)Geometry optimization for reaction with Cl• atoms. acs.org

This table is interactive. Click on the headers to sort the data.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgscirp.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. scirp.org

In the context of this compound's reactions, such as its atmospheric oxidation, FMO analysis would be instrumental in understanding the charge transfer that occurs during the interaction with radicals like OH•. While specific HOMO and LUMO energy values for this compound are not detailed in the surveyed literature, this type of analysis is a standard component of computational studies on molecular reactivity. researcher.life

For this compound, a Mulliken charge distribution analysis would reveal the charge landscape across the molecule. This information is vital for rationalizing its reaction mechanisms. For example, in the OH-initiated degradation, the primary attack occurs at the hydrogen atoms bonded to the carbon atoms adjacent to the ether's oxygen atom. researchgate.netnih.gov A Mulliken analysis would theoretically support this observation by showing the relative charge distribution on the hydrogen atoms at different positions (e.g., -CH3, -CH2-, -OH), thereby indicating their susceptibility to abstraction by the electrophilic hydroxyl radical. researchgate.net

Frontier Molecular Orbital Analysis

Reaction Kinetics and Mechanism Modeling

Computational modeling is essential for elucidating the complex kinetics and multi-step mechanisms of chemical reactions involving this compound.

Canonical Transition State Theory (TST) is a cornerstone for predicting the rate coefficients of chemical reactions from first principles. researchgate.netacs.orgacs.org Several theoretical studies have successfully applied TST to calculate the rate coefficients for the gas-phase reaction of this compound with OH radicals. researchgate.netacs.org

Furthermore, temperature-dependent rate coefficient expressions have been derived, providing crucial data for atmospheric models. For the reaction with OH radicals over a temperature range of 260–400 K, the following expression was obtained: k(HO• + 3M1POL) = 6.15 × 10⁻²⁴ × T³.⁹ × exp(1880.1/T) cm³ molecule⁻¹ s⁻¹ acs.org

The table below compares the computationally predicted and experimentally measured rate coefficients.

Reaction Theoretical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
3M1P + OH•1.85 × 10⁻¹¹(2.15 ± 0.28) × 10⁻¹¹ researchgate.net, researchgate.net, nih.gov
3M1P + OH•1.50 × 10⁻¹¹- acs.org
3M1P + Cl•2.07 × 10⁻⁹(2.66 ± 0.23) × 10⁻¹⁰ researchgate.net, acs.org

This table is interactive. Click on the headers to sort the data.

To confirm that a calculated transition state (a first-order saddle point on the potential energy surface) correctly connects the intended reactants and products, reaction path following calculations are performed. researchgate.net These methods trace the minimum energy path (MEP) downhill from the transition state to the corresponding reactant and product minima. rsc.org This path is known as the Intrinsic Reaction Coordinate (IRC). researchgate.net

The algorithms developed by Gonzalez and Schlegel are widely used for IRC calculations. acs.orgsciepub.comacs.org These improved algorithms for reaction path following, often performed in mass-weighted internal coordinates, are essential for verifying the nature of located transition states in complex reaction mechanisms. sciepub.com In studies of this compound's degradation, following the IRC from each transition state confirms that the computational model accurately represents the transformation from the reactant complex (e.g., [3M1P…OH]•) to the product complex (e.g., radical intermediate + H₂O). researchgate.net

Transition State Theory Applications for Rate Coefficient Prediction

Molecular Dynamics Simulations of Solute-Solvent Interactions in Solution Phase

While comprehensive molecular dynamics (MD) studies focusing specifically on the bulk solvation of this compound are not widely available in published literature, theoretical calculations have provided insights into its specific molecular interactions, particularly concerning intramolecular and intermolecular hydrogen bonding.

Computational studies have investigated the proton affinity and the stability of proton bridges in molecules like this compound. osu.edu Proton affinity is a fundamental measure of a molecule's basicity in the gas phase. Theoretical calculations determined the proton affinity of this compound to be 893.7 kJ/mol. osu.edu This value is relevant to understanding how the molecule interacts with protons in acidic environments.

Upon protonation, this compound can form a stable 6-membered cyclic structure through a proton bridge between its hydroxyl and methoxy (B1213986) groups. osu.edu The stability of such intramolecular hydrogen bonds is a key aspect of its conformational structure in both gas and solution phases. Molecular dynamics modeling has been employed to probe the stability of similar proton bridges, indicating that such simulations are a valuable tool for understanding the conformational dynamics and non-covalent interactions that govern the behavior of bifunctional molecules like this compound in solution. osu.edu These simulations can reveal the persistence of specific hydrogen bonding networks and the flexibility of the molecule's carbon backbone, which are critical factors in its properties as a solvent and a chemical intermediate.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies for this compound have been approached from different perspectives, including its atmospheric reactivity and its consideration as a structural fragment in the design of biologically active molecules.

In the context of atmospheric chemistry, SAR methods are used to estimate the reaction rate constants of volatile organic compounds with atmospheric oxidants. For this compound, its reaction rate with hydroxyl (OH) radicals has been experimentally determined and compared with values calculated using SAR methodologies. researchgate.net These SAR models work by summing the rate constants assigned to specific functional groups or structural features within the molecule. The comparison between the experimental rate constant of (2.15 ± 0.28) x 10⁻¹¹ cm³ molecule⁻¹s⁻¹ and SAR-calculated values helps to validate and refine the predictive power of these models for glycol ethers. researchgate.net Such studies are crucial for assessing the atmospheric lifetime and environmental impact of the compound. researchgate.netcolab.ws

In medicinal chemistry and materials science, while this compound itself is not typically the primary active compound, its structural motifs and those of its analogs are incorporated into larger molecules to modulate properties like solubility, bioavailability, and target binding. SAR studies on these larger molecules provide indirect information about the contribution of the methoxy-propanol fragment.

For instance, various alkoxy alcohol derivatives have been synthesized and evaluated for biological activities, where the length and nature of the alkoxy group are systematically varied to determine the effect on efficacy. mdpi.com In the design of vasorelaxant agents, the 3-methoxypropoxy group, an analog of this compound, has been included as a substituent in 4-anilinoquinazoline (B1210976) derivatives. google.com The selection of this and other similar alkoxy groups is based on SAR principles to optimize the pharmacological profile of the final compound. google.com Similarly, SAR studies on heterocyclic esters of caffeic acid have shown that cytotoxicity is influenced by hydrophobicity and steric factors, with the elongation of alkyl chains in ester groups impacting the compound's potency. brieflands.com The principles derived from such studies are applicable to understanding how a fragment like this compound could influence the properties of a larger derivative.

Viii. Applications of 3 Methoxy 1 Propanol in Advanced Materials and Specialized Synthesis

Precursor in Advanced Chemical Synthesis

As a foundational building block, 3-methoxy-1-propanol is instrumental in the synthesis of numerous value-added chemicals, including solvents, pharmaceuticals, and specialized intermediates. google.comhaihangchem.com

Synthesis of Propylene (B89431) Glycol Methyl Ether Acetate (B1210297) (PMA)

Propylene glycol methyl ether acetate (PMA), a widely used industrial solvent, is primarily manufactured from propylene glycol methyl ether (a close isomer of this compound). atamanchemicals.comatamankimya.com Methoxy (B1213986) propanol (B110389) serves as a chemical building block for the production of PMA. atamanchemicals.com The synthesis involves the esterification of the hydroxyl group of the methoxy propanol. This reaction is crucial in the chemical industry for producing high-purity solvents essential in the electronics, automotive, and coatings sectors. atamanchemicals.comatamankimya.com The use of heterogeneous catalysts like Amberlyst-15 is being explored to create more streamlined and efficient synthesis processes for compounds like PMA. mdpi.com

Formation of Pharmaceutically Active Compounds and Intermediates

This compound is a significant starting material or intermediate in the synthesis of several pharmaceutically active compounds. google.comgoogle.com

Rabeprazole and Stomach Therapeutics: This compound is explicitly mentioned as a key intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used to treat stomach acid-related conditions. lookchem.comingentaconnect.com The synthesis involves reacting this compound with 4-chloro-2,3-dimethylpyridine-N-oxide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netgoogle.com This forms the 4-(3-methoxypropoxy) side chain, which is a critical structural feature of the Rabeprazole molecule. ingentaconnect.comresearchgate.net Patents describe it as a building block for stomach therapeutics in general. google.comgoogle.com

Misonidazole Derivatives: this compound is a precursor to 1,2-epoxy-3-methoxypropane, a key reactant in the synthesis of Misonidazole and its derivatives. researchgate.net Misonidazole is a nitroimidazole that has been investigated for its radiosensitizing properties in cancer therapy. mdpi.comnih.gov The synthesis involves the reaction of 2-nitroimidazole (B3424786) with 1,2-epoxy-3-methoxypropane. researchgate.netmdpi.com Research has also explored other Misonidazole derivatives, such as those produced by reacting 2-nitro-4(5)-acetyl-5(4)-methylimidazole with oxiranes to create 3-methoxy-2-propanol derivatives, which have shown potential as effective radiosensitizers. nih.gov

Derivatization for Antimicrobial and Antioxidant Agents

The hydroxyl group of this compound is a reactive site that allows for derivatization to create new molecules with potential biological activity. Derivatization is a common strategy in medicinal chemistry to modify parent compounds to enhance their therapeutic properties, such as antimicrobial or antioxidant effects.

General Derivatization Techniques: Common derivatization methods for alcohols include esterification, etherification, and acylation. nbinno.com For instance, alcohols can be derivatized to their ester forms using reagents like 2-(4-carboxyphenyl)-6-methoxybenzofuran esters with a dehydrating agent. Silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another method to modify hydroxyl groups. mdpi.comresearchgate.net

Antimicrobial Potential: The synthesis of nitroimidazole derivatives from this compound precursors highlights its role in creating compounds with biological activity. mdpi.comnih.gov Functionalized nitroimidazoles are a class of compounds known for their antimicrobial applications. mdpi.com

Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties. The enzymatic synthesis of lipophilic esters of phenolic compounds is a known strategy to improve their applicability in oil-based systems. mdpi.com While direct derivatization of this compound to an antioxidant is not extensively documented, its structure is suitable for esterification with known antioxidant moieties, such as phenolic acids, to create novel antioxidant compounds.

Synthesis of Other Key Chemical Intermediates

This compound serves as a precursor for other valuable chemical intermediates.

3-Methoxypropylamine: This amine is synthesized via the catalytic amination of this compound. google.com The process typically involves reacting MPO with ammonia (B1221849) and hydrogen over a heterogeneous catalyst, such as Cu-Co/Al₂O₃-diatomite, in a fixed-bed reactor under controlled temperature and pressure. google.comgoogle.com 3-Methoxypropylamine is itself a crucial intermediate in the production of pharmaceuticals and agrochemicals. ontosight.ai

3-Propanal Derivatives: The oxidation of primary alcohols is a standard method for the synthesis of aldehydes. Methodologies have been developed for the synthesis of 3-propanal derivatives, which involves the oxidation of the corresponding 3-propanol derivatives. researchgate.netnih.gov Therefore, this compound can be readily oxidized to 3-methoxypropanal (B1583901), a key intermediate for further organic synthesis.

Functional Roles in Material Formulations

Beyond its role as a synthetic precursor, this compound and its isomers are incorporated into various material formulations, where they perform specific functional roles.

Coalescing Agent Mechanisms in Water-Based Coatings and Paints

In the formulation of water-based latex paints and coatings, coalescing agents are essential additives that facilitate the formation of a continuous, uniform, and durable film. verifiedmarketresearch.com Methoxy propanol is utilized as a coalescing agent in these applications. atamanchemicals.comatamanchemicals.com

The mechanism of film formation from a latex dispersion occurs in three main stages:

Evaporation and Packing: As water evaporates from the applied paint, the latex polymer particles are forced into close contact with one another. chemicalsknowledgehub.com

Deformation: Capillary forces from the remaining water cause the particles to deform and pack tightly, forming a transparent but brittle film. chemicalsknowledgehub.com

Coalescence: This is the critical stage where the coalescing agent's function is paramount. The agent acts as a temporary plasticizer, softening the polymer particles by lowering their glass transition temperature (Tg). chemicalsknowledgehub.comorganicbentoniteclay.com This allows the polymer chains from adjacent particles to interdiffuse, merging into a continuous, homogeneous, and mechanically strong film. chemicalsknowledgehub.comorganicbentoniteclay.com

The coalescing agent must have low water solubility to partition effectively into the polymer phase. grupomathiesen.com After facilitating film formation, the coalescing agent should ideally evaporate from the film, allowing the polymer to regain its original hardness and durability. chemicalsknowledgehub.com Methoxy propanol's properties, such as its complete water solubility and moderate volatility, make it an effective coupling and coalescing agent, improving the flow, gloss, and adhesion of coatings. atamanchemicals.comkremer-pigmente.com

Reactive Diluent Behavior in Epoxy Resin Systems

This compound (MPO) can function as a reactive diluent in certain epoxy resin formulations. nbinno.com Unlike non-reactive diluents, which simply reduce viscosity without becoming part of the cured polymer matrix, a reactive diluent contains functional groups that allow it to co-react with the curing agent. In the case of MPO, the hydroxyl (-OH) group can participate in the curing reaction of the epoxy system.

The incorporation of MPO serves to lower the viscosity of the uncured epoxy resin, which is often a thick, viscous liquid. atamanchemicals.com This reduction in viscosity improves handling characteristics, facilitates the wetting and penetration of substrates, and allows for higher filler loading. nbinno.comatamanchemicals.com By becoming chemically bound into the final crosslinked polymer network, the use of a reactive diluent like MPO can mitigate the negative impacts on mechanical and thermal properties that are sometimes associated with non-reactive diluents. evonik.com The selection of a reactive diluent is critical, as it can influence the final properties of the cured epoxy, such as flexibility and impact resistance. olinepoxy.com

While MPO can be used in this capacity, other compounds are specifically marketed as reactive diluents for epoxy systems, such as those based on glycidyl (B131873) ethers. evonik.comepochem.ir These are often preferred for their difunctional or monofunctional epoxy groups, which react directly with the primary curing agent. evonik.comepochem.ir The choice between MPO and a dedicated reactive diluent depends on the specific performance requirements of the application, including desired viscosity reduction, impact on reactivity, and final physical properties of the cured material. atamanchemicals.comevonik.com

Solvent Properties in Specialized Ink Formulations (e.g., Flexographic, Gravure, Screen Printing)

This compound is a versatile solvent utilized in various specialized printing ink formulations, including those for flexographic, gravure, and screen printing processes. nbinno.comatamanchemicals.com Its effectiveness stems from its excellent solvency for a wide range of resins commonly used in these inks, such as acrylics, nitrocellulose, and epoxies. petrotejaratirsa.comatamanchemicals.com

In flexographic and gravure printing , which are high-speed processes, the evaporation rate of the solvent is a critical factor. petrotejaratirsa.com MPO's moderate evaporation rate helps to ensure that the ink doesn't dry too quickly on the printing rollers or anilox rolls, which could lead to printing defects. petrotejaratirsa.com It is often used as a "retarder" solvent to slow down the drying time, allowing for better ink transfer and film formation on the substrate. eckart.net It can be used as an active and tail solvent in solvent-based gravure and flexographic inks and as a coupling agent in water-based versions of these inks. atamanchemicals.comatamanchemicals.com

For screen printing , MPO's solvent properties are also valuable. atamanchemicals.com It can be used as an active solvent in solvent-based screen printing inks. dow.com Its ability to dissolve various binders and additives helps to maintain the desired viscosity and flow of the ink, ensuring it passes smoothly through the screen mesh and creates a uniform print. nbinno.com

The selection of solvents is crucial for the final print quality. A study on flexographic printing inks showed that different solvents can affect properties like color values and dot gain. researchgate.net While the study focused on other solvents, it highlights the importance of solvent choice. MPO is valued for its ability to improve ink stability, adhesion, and color clarity. petrotejaratirsa.com

Below is a table summarizing the properties of this compound relevant to its use in printing inks.

PropertyValueSignificance in Printing Inks
Boiling Point 140-150 °CA moderate boiling point helps control the ink's drying rate on high-speed presses.
Evaporation Rate (n-BuAc=1) Slower than many common ink solventsActs as a retarder to prevent premature drying and ensure proper ink transfer and film formation.
Solvency Good for acrylic, nitrocellulose, epoxy resinsEffectively dissolves binders and pigments, ensuring a stable and uniform ink formulation.
Water Solubility HighUseful as a coupling agent in water-based ink formulations, improving the stability of the mixture.
Data sourced from multiple references. atamanchemicals.comresearchgate.net

Applications in Industrial Cleaning and Electronics Industry

This compound is widely used as a solvent in various industrial and commercial cleaning applications due to its effective solvency, low toxicity, and low odor. nbinno.comatamanchemicals.com It is formulated into a diverse range of cleaning products for hard surfaces, metal degreasing, and rust removal. atamanchemicals.comsydneysolvents.com.au Its ability to dissolve oils, greases, and other contaminants contributes to its cleaning efficiency. nbinno.com

In the electronics industry , MPO serves as a specialized cleaning agent for components such as liquid crystal displays (LCDs) and other electronic parts. atamanchemicals.comatamanchemicals.comrxchemicals.com The cleaning of electronic components is a critical step in the manufacturing process to remove flux residues, particulate matter, and other contaminants that could otherwise lead to device failure. The properties of MPO, including its ability to dissolve a range of soils without damaging sensitive electronic components, make it a suitable choice for these precision cleaning tasks. Its moderate evaporation rate allows it to effectively clean surfaces without leaving behind residues that could interfere with the performance of the electronic device. atamanchemicals.com

The use of MPO as a cleaning agent is part of a broader category of glycol ethers that are employed in household and industrial cleaners. atamanchemicals.com It can act as a coupling agent, helping to form stable mixtures of otherwise immiscible ingredients in a cleaning formulation. atamanchemicals.comatamanchemicals.com This property is particularly useful in creating effective hard surface cleaners. atamanchemicals.com

Ix. Toxicological Research and Biochemical Pathways of Impact for 3 Methoxy 1 Propanol

In Vitro and In Vivo Toxicological Mechanisms

The mechanisms by which 3-Methoxy-1-propanol exerts toxicological effects are primarily related to its biotransformation into active metabolites and the subsequent cellular responses to these new compounds.

The biotransformation of glycol ethers is a critical determinant of their toxicity. For this compound, which belongs to the P-series (propylene glycol ethers), the metabolic pathways are distinct from the more toxic E-series (ethylene glycol ethers). epa.gov The primary routes of metabolism involve oxidation. epa.govecetoc.org

Upon absorption, this compound is acted upon by cytosolic enzymes. The main metabolic route is initiated by alcohol dehydrogenase, which oxidizes the primary alcohol group to an aldehyde, forming 3-methoxypropionaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase to its corresponding carboxylic acid, 3-methoxypropionic acid (3-MPA). epa.govecetoc.orgnih.gov This alkoxypropionic acid is the major metabolite and is central to the compound's toxicological activity. ecetoc.org

A secondary, less predominant metabolic pathway is O-dealkylation, mediated by the microsomal cytochrome P450 mixed-function oxidase system. epa.gov This process cleaves the ether bond to yield 1,3-propanediol (B51772) and methanol (B129727). These smaller molecules can then enter endogenous metabolic pathways. epa.gov

While direct in vivo metabolite identification for this compound is not extensively documented in public literature, studies on its atmospheric degradation provide insights into potential oxidative products. Research on its reaction with hydroxyl radicals identified major products including 3-methoxypropanal (B1583901), methyl formate (B1220265), and 3-hydroxypropyl formate, suggesting the molecule's susceptibility to oxidation at various sites. researchgate.netresearchgate.net

Table 1: Postulated Metabolic Pathways of this compound
PathwayEnzyme SystemIntermediate(s)Final Metabolite(s)Significance
Primary OxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenase3-Methoxypropionaldehyde3-Methoxypropionic acidMajor pathway; the resulting acid is the primary toxicologically active metabolite. epa.govecetoc.orgnih.gov
O-DealkylationCytochrome P450-1,3-Propanediol, MethanolSecondary pathway leading to endogenous compounds. epa.gov

Exposure to certain glycol ethers can lead to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov While studies specifically targeting this compound are limited, research on related ethylene (B1197577) glycol ethers (EGEs) shows that their metabolites can induce oxidative stress by reducing the antioxidant capacity of cells and increasing lipid peroxidation. nih.gov This suggests that the metabolites of this compound, such as 3-methoxypropionic acid, could potentially initiate similar cellular responses.

The general mechanism of oxidative stress involves the generation of ROS, which can damage cellular macromolecules like DNA, proteins, and lipids. nih.gov This damage can trigger various cellular response pathways aimed at either survival, through the upregulation of antioxidant defenses, or programmed cell death (apoptosis) if the damage is too severe to repair. nih.govnih.gov In animal models of EGE toxicity, elevated caspase-3 activity has been observed, indicating the activation of apoptotic pathways as a consequence of cellular damage. nih.gov

Metabolic Pathways of Biotransformation and Metabolite Identification

Environmental Health Risk Assessment Methodologies related to Emissions

Assessing the environmental health risk from emissions of volatile organic compounds like this compound involves a structured, multi-step process designed to quantify potential exposure and impact. ca.govmst.dk Regulatory bodies utilize systematic methodologies to evaluate whether emissions pose a risk to human health and the environment. canada.caepa.govnih.gov

The process typically begins with the development of a comprehensive emissions inventory , which identifies all sources of the substance and estimates the rate of emission. ca.gov This is followed by dispersion modeling , which predicts how the substance will travel and dilute in the atmosphere after being released.

Key stages in the risk assessment include:

Calculate the Process Contribution (PC): This is the concentration of the substance in the environment resulting solely from the emission source being assessed.

Screening Against Standards: The PC is compared to established environmental standards, such as short-term and long-term Air Quality Strategy Objectives or Environmental Assessment Levels (EALs). If the PC is below a specified percentage of the standard (e.g., 1% for long-term, 10% for short-term), the impact may be deemed insignificant.

Calculate the Predicted Environmental Concentration (PEC): For emissions that are not screened out, the PEC is calculated by adding the PC to the existing background concentration of the substance in the environment.

Final Risk Characterization: The PEC is then compared to the relevant health-based environmental standards. If the PEC is below the standard, the risk is generally considered acceptable. If it exceeds the standard, further assessment or implementation of control measures is required.

This tiered approach ensures that regulatory efforts are focused on the most significant potential risks. ca.govcanada.ca

Table 2: Stages of Environmental Health Risk Assessment for Emissions
StageDescriptionKey MetricsOutcome
1. Hazard & Emission IdentificationIdentify all sources and estimate emission rates of this compound.Emission rate (kg/hr), source characteristics.Comprehensive emissions inventory. ca.gov
2. Dispersion Modeling & PC CalculationModel the atmospheric dispersion to determine the environmental concentration from the source.Process Contribution (PC) in µg/m³.Quantification of direct impact.
3. Significance ScreeningCompare the PC to environmental standards to screen out insignificant contributions.PC vs. Environmental Assessment Level (EAL).Determination if further assessment is needed.
4. PEC Calculation & Risk CharacterizationAdd the PC to background levels and compare the total (PEC) to final health standards.Predicted Environmental Concentration (PEC) vs. Air Quality Standard.Final determination of risk acceptability.

Comparative Toxicology with Related Glycol Ethers for Mechanistic Insights

The toxicology of this compound is best understood in the context of its chemical family, the glycol ethers, which are broadly divided into the E-series (ethylene glycol-based) and P-series (propylene glycol-based). epa.govresearchgate.net Mechanistic insights are gained by comparing their vastly different toxicological profiles, which are directly linked to their metabolic pathways and resulting metabolites. epa.govecetoc.org

E-Series Glycol Ethers (e.g., Ethylene Glycol Methyl Ether - EGME):

Metabolism: Metabolized to highly toxic alkoxyacetic acids, such as methoxyacetic acid (MAA). ecetoc.orgnih.gov

Key Toxicities: Known to cause testicular atrophy, impaired sperm production, bone marrow depression, and teratogenicity (embryonic and fetal toxicity). epa.govnih.govresearchgate.net These effects are directly attributed to the action of their acidic metabolites.

P-Series Glycol Ethers (e.g., this compound):

Metabolism: Metabolized to alkoxypropionic acids, such as 3-methoxypropionic acid.

This stark difference in toxicity underscores the importance of molecular structure. The introduction of a methyl group on the propylene (B89431) backbone in the P-series alters the resulting metabolites and their interaction with biological targets, leading to a more favorable toxicological profile compared to the linear structure of the E-series. epa.govresearchgate.net

X. Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Methoxy-1-propanol

Research into this compound has established a solid foundation of knowledge regarding its chemical properties and utility. Key findings are concentrated in the areas of its synthesis, application, and atmospheric chemistry.

One of the primary methods for synthesizing this compound is through the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.com This process has been shown to be an effective route for its preparation. google.com Alternative synthesis pathways have also been explored, such as the selective synthesis from methanol (B129727) and allyl alcohol using metal oxide and zeolite catalysts. alkalisci.com However, older methods have been noted for their disadvantages, including the use of expensive reagents and, in some cases, low yields. google.comgoogle.com

The applications for this compound are diverse. It serves as an important building block in the synthesis of pharmaceutically active compounds. google.compharmaffiliates.com Its properties as a solvent make it valuable in a variety of industrial and commercial products, including coatings, adhesives, printing inks, and cleaning agents. nbinno.com

Significant research has also been conducted on the atmospheric fate of this compound. Studies show that it degrades rapidly in the troposphere, with an estimated lifetime of about 15 hours. researchgate.netnih.gov The primary degradation mechanism is initiated by reaction with hydroxyl (OH) radicals. nih.gov This process leads to the formation of several key products, including 3-methoxypropanal (B1583901), methyl formate (B1220265), and glycolaldehyde. researchgate.netnih.govacs.org Research indicates that this compound has a moderate potential to contribute to the formation of photochemical smog. researchgate.netnih.gov

Interactive Table: Key Research Areas of this compound

Research AreaKey Findings
Synthesis - Can be prepared by alkylating 1,3-propanediol with methyl chloride. google.comgoogle.com- Selective synthesis from methanol and allyl alcohol has been studied. alkalisci.com
Applications - Used as a building block for pharmaceutical synthesis. google.compharmaffiliates.com- Employed as a solvent in coatings, inks, and cleaners. nbinno.com
Atmospheric Chemistry - Rapid degradation in the atmosphere (approx. 15-hour lifetime). researchgate.netnih.gov- Major degradation products are 3-methoxypropanal, methyl formate, and glycolaldehyde. researchgate.netnih.gov

Unexplored Research Avenues and Challenges

Despite the current body of knowledge, several areas concerning this compound remain underexplored, presenting both challenges and opportunities for future research.

A significant challenge lies in the development of more sustainable and cost-effective synthesis methods. Current processes often rely on petrochemical feedstocks, making production costs susceptible to volatile raw material prices. Future research could focus on developing "green" synthesis routes, potentially utilizing bio-based alkylating agents to replace reagents like methyl chloride. vulcanchem.com Optimizing catalytic processes to improve yield and selectivity, thereby reducing waste and energy consumption, is another critical avenue.

While its atmospheric degradation is relatively well-studied, there is a lack of comprehensive data on its long-term ecological impact and ecotoxicity. Further research is needed to understand the environmental fate of its degradation products and to assess any potential for bioaccumulation or chronic toxicity in various ecosystems.

The potential for new applications of this compound is another promising research direction. For example, developing methods for enantioselective synthesis could produce chiral variants of the molecule, which may be valuable as intermediates for advanced pharmaceutical applications. vulcanchem.com Furthermore, its versatile solvent properties suggest that it could be adapted for use in novel formulations for high-performance materials, such as advanced coatings and electronics. A systematic investigation into its structure-activity relationships could uncover new functionalities and expand its utility. vulcanchem.com

Societal and Industrial Impact of Future Research on this compound

Continued research on this compound has the potential to generate significant societal and industrial benefits.

From an industrial perspective, the development of greener and more efficient manufacturing processes would not only improve the economic viability of producing this compound but also align with the growing global demand for sustainable chemical production. This could lead to a reduction in the carbon footprint of associated industries and enhance their competitiveness. Furthermore, the creation of new, high-performance products, such as specialized coatings or cleaning agents with improved environmental profiles, would meet evolving market needs and drive innovation. nbinno.com

Societally, the impact could be substantial. The use of this compound as a key intermediate in the synthesis of new pharmaceuticals could contribute to the development of novel therapies for various diseases. google.com A more thorough understanding of its environmental and health profile will enable the formulation of effective regulations and handling guidelines, ensuring its safe use in both industrial and consumer applications and minimizing potential risks to human health and the environment. researchgate.netnih.gov As a safer and more effective alternative to more toxic solvents, its expanded use could improve workplace safety and reduce harmful environmental emissions. nbinno.com

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Methoxy-1-propanol relevant to laboratory handling?

  • Methodological Answer : Key properties include a boiling point of 150–152°C, density of 0.942 g/mL at 20°C, and a refractive index (n20/D) of 1.413. These values are critical for solvent selection, distillation protocols, and reaction optimization. The compound’s primary alcohol functionality and methoxy group influence its reactivity in nucleophilic substitutions or esterifications. Ensure proper ventilation due to its flammability (Flash Point: 35°C) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, eye protection (faceshields), and respiratory filters (type ABEK). Avoid skin/eye contact due to potential irritation (H315/H319). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store away from ignition sources, and dispose of waste via authorized facilities. Note conflicting hazard classifications: some sources report no significant hazards, while others flag acute toxicity (H302) and respiratory irritation (H335) .

Q. What are the common synthetic routes for producing this compound in research?

  • Methodological Answer : A validated method involves the liquid-phase reaction of methanol and allyl alcohol using metal oxide or zeolite catalysts (e.g., Al₂O₃ or H-ZSM-5). Reaction conditions (temperature, solvent polarity) must be optimized to suppress side products like ethers. Alternative routes include nucleophilic substitution of 3-chloro-1-propanol with methoxide ions under anhydrous conditions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the degradation mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level, combined with CCSD(T) single-point corrections, can model OH radical-initiated degradation pathways. Key steps include H-abstraction from the methoxy or alcohol group, followed by O₂/NOx-mediated oxidation. Computational results should be validated against experimental kinetic data (e.g., rate constants measured via pulsed laser techniques) .

Q. What experimental design considerations are critical for studying the reaction kinetics of this compound with phenyl isocyanate?

  • Methodological Answer : Use inert solvents (e.g., THF) and catalysts like triphenylphosphine (PPh₃) with DIAD to promote efficient coupling. Monitor reaction progress via FT-IR to track isocyanate peak disappearance. Control temperature (0°C to room temperature) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the urethane product .

Q. How do atmospheric conditions affect the degradation pathways of this compound when reacting with hydroxyl radicals?

  • Methodological Answer : In the presence of NOx, OH radical attack leads to alkoxy radical formation, followed by C-C bond cleavage or isomerization. End products include formaldehyde, CO, and methoxyacetic acid, identified via GC-MS. Under low-NOx conditions, peroxy radical recombination dominates, yielding larger carbonyl compounds. Environmental chamber studies with controlled O₂/NO ratios are essential to replicate tropospheric conditions .

Data Contradictions and Resolution

  • Hazard Classification : Discrepancies exist between SDSs: Combi-Blocks () reports "no known hazard," while Indagoo () lists H302 (oral toxicity) and H335 (respiratory irritation). Resolution : Cross-reference GHS classifications from peer-reviewed toxicology studies and prioritize hazard data from academic sources over vendor SDSs.
  • Synthetic Yields : Catalytic methods ( ) may conflict in reported efficiencies. Resolution : Optimize catalyst loading (5–10 wt%) and reaction time (12–24 hrs) to reconcile yield variations.

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